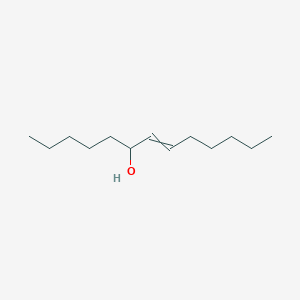

Tridec-7-en-6-ol

Description

Tridec-7-en-6-ol is a 13-carbon unsaturated alcohol characterized by a hydroxyl group at position 6 and a double bond at position 7. These factors are critical in applications ranging from synthetic organic chemistry to pheromone research.

Properties

CAS No. |

82537-29-9 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

tridec-7-en-6-ol |

InChI |

InChI=1S/C13H26O/c1-3-5-7-8-10-12-13(14)11-9-6-4-2/h10,12-14H,3-9,11H2,1-2H3 |

InChI Key |

DMSBLLJVTQHJRR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CC(CCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridec-7-en-6-ol typically involves the use of organic synthesis techniques. One common method is the hydroboration-oxidation of tridec-7-ene. This process involves the addition of borane (BH3) to the double bond of tridec-7-ene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are typically mild, with the reaction being carried out at room temperature.

Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of tridec-7-yn-6-ol. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature. The hydrogenation reaction converts the triple bond of tridec-7-yn-6-ol to a double bond, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions: Tridec-7-en-6-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The double bond can be reduced to form tridecan-6-ol using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: LiAlH4 in anhydrous ether or Pd/C under hydrogen gas.

Substitution: SOCl2 in the presence of pyridine or PBr3 in an inert solvent like dichloromethane.

Major Products:

Oxidation: Tridec-7-en-6-one or tridec-7-en-6-al.

Reduction: Tridecan-6-ol.

Substitution: Tridec-7-en-6-chloride or tridec-7-en-6-bromide.

Scientific Research Applications

Tridec-7-en-6-ol has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: this compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

Industry: It is used in the production of fragrances and flavors due to its pleasant odor and stability.

Mechanism of Action

The mechanism of action of Tridec-7-en-6-ol involves its interaction with cellular components. The hydroxyl group allows it to form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms. The double bond in its structure also allows for potential interactions with other molecules, contributing to its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound Name | Carbon Chain Length | Double Bond Position | Hydroxyl Position | Additional Features |

|---|---|---|---|---|

| This compound | 13 | 7 | 6 | - |

| (R)-Tridec-1-en-5-ol | 13 | 1 | 5 | R-configuration at C5 |

| (R)-Tetradec-1-en-6-ol | 14 | 1 | 6 | R-configuration at C6 |

| (5S)-Tridec-1-en-7-yn-5-ol | 13 | 1 (triple bond at 7) | 5 | Triple bond, S-configuration |

Key Observations :

- Functional Group Proximity : In this compound, the proximity of the hydroxyl (C6) and double bond (C7) could enable conjugation effects, stabilizing the molecule or influencing hydrogen-bonding capacity.

- Triple Bond vs. Double Bond : The triple bond in (5S)-Tridec-1-en-7-yn-5-ol introduces higher reactivity in cycloaddition or hydrogenation reactions compared to this compound’s double bond .

Implications for this compound :

- Asymmetric hydrogenation or hydrofunctionalization strategies used for analogs could be adapted for this compound synthesis, though regioselectivity challenges may arise due to the mid-chain double bond .

- Enzymatic resolution (as in ) might enhance enantiomeric excess but requires optimization for the specific hydroxyl/double bond configuration.

Physicochemical Properties and Spectral Data

Infrared (IR) and Mass Spectrometry (MS) Trends

While this compound’s spectral data are unavailable, provides insights for analogous compounds:

- IR Spectroscopy : Hydroxyl stretching (~3400 cm⁻¹) and alkene C-H bending (~965 cm⁻¹) are consistent across unsaturated alcohols. Conjugation between the hydroxyl and double bond in this compound may shift these peaks slightly .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 198 for Tridec-1-en-5-ol) and fragmentation patterns (e.g., loss of H₂O or alkene cleavage) are predictable for linear alkenols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.